molecular formula C21H20N6O2 B2978804 N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1251543-05-1

N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2978804
CAS RN: 1251543-05-1
M. Wt: 388.431
InChI Key: JTNQHRXLCYFJBP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, furan, pyridazine, and piperidine ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may influence the overall shape of the molecule and its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For instance, the benzimidazole and furan rings might participate in electrophilic substitution reactions, while the piperidine ring could be involved in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor, influencing its solubility and reactivity .

Scientific Research Applications

Antimycobacterial Activity

A study designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, closely related to the compound . They exhibited considerable activity against drug-sensitive and resistant MTB strains, suggesting potential use in tuberculosis treatment. This demonstrates the compound's relevance in antimicrobial research (Lv et al., 2017).

Heterocyclic Chemistry

Another study involved the synthesis of various heterocyclic compounds, including those similar to the query compound, focusing on their potential applications in diverse areas of chemistry and pharmacology (Davies, 1992).

Synthesis and Biological Activity

Research on the synthesis of novel thiazolo[4,5-d]pyridazinones, which bear resemblance to the query compound, demonstrated their potential for analgesic and anti-inflammatory activities. This indicates the compound's potential application in pain and inflammation management (Demchenko et al., 2015).

Antiprotozoal Agents

A study synthesized dicationic imidazo[1,2-a]pyridines, structurally related to the query compound, and evaluated their effectiveness as antiprotozoal agents. This suggests the compound's potential in treating protozoal infections (Ismail et al., 2004).

Anticancer Activity

Research on the synthesis of piperazine-2,6-dione derivatives, similar to the query compound, evaluated their anticancer activity, indicating potential applications in cancer treatment (Kumar et al., 2013).

Mechanism of Action

Without specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, it could interact with various enzymes or receptors in the body. The benzimidazole ring, for example, is a component of many biologically active molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-20(24-21-22-15-4-1-2-5-16(15)23-21)14-9-11-27(12-10-14)19-8-7-17(25-26-19)18-6-3-13-29-18/h1-8,13-14H,9-12H2,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQHRXLCYFJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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